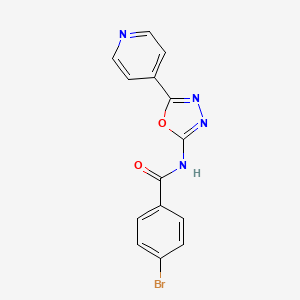

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

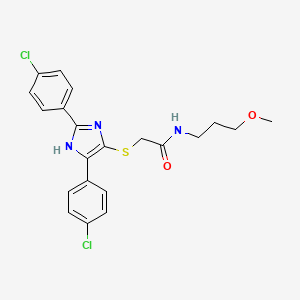

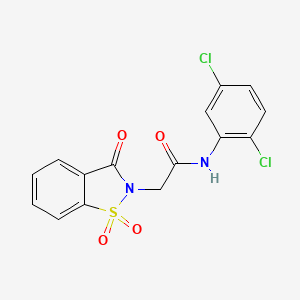

“4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazole rings are heterocyclic compounds, which are an important class of organic compounds due to their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide” would include a benzamide group, a bromine atom, a pyridine ring, and a 1,3,4-oxadiazole ring .

Scientific Research Applications

Synthesis and Biological Activity Prediction

Researchers have explored the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, which are structurally related to 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Such compounds have been synthesized through various methods, including one-pot condensation processes, and their biological activities have been predicted using software like PASS. These studies aim to discover new compounds with potential therapeutic applications by investigating their chemical structures and predicted biological functions (Kharchenko et al., 2008).

Antibacterial and Antitubercular Agents

Another significant area of application involves the synthesis of derivatives that incorporate the 1,3,4-oxadiazole ring, showing promising antibacterial and antitubercular activities. Studies have synthesized novel series of such analogs and evaluated their in vitro antibacterial activity against various strains, including Mycobacterium tuberculosis. These findings indicate the potential of these compounds in developing new treatments for bacterial infections and tuberculosis (Joshi et al., 2008).

RET Kinase Inhibitors for Cancer Therapy

Research into 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, closely related to the compound , has shown that these derivatives can act as novel RET kinase inhibitors, offering a new approach to cancer therapy. The inhibition of RET kinase activity, both at the molecular and cellular levels, suggests their potential as lead compounds for further investigation in the treatment of cancers driven by RET mutations (Han et al., 2016).

Antimicrobial Activities

The synthesis of new 1,3,4-oxadiazole analogs has also been explored, with some compounds exhibiting significant antimicrobial activities. This research is pivotal in the search for new antimicrobial agents that can address the increasing resistance to existing antibiotics (Khalid et al., 2016).

Future Directions

properties

IUPAC Name |

4-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPVFKTWFLHPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)